molecular formula C7H8N2O2 B15072136 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B15072136
M. Wt: 152.15 g/mol
InChI Key: SYQKIBHUNFXIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde (-CHO) functional group at the 5-position, methyl substituents at the 2- and 4-positions, and a ketone group at the 6-position.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11)

InChI Key

SYQKIBHUNFXIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C=O

Origin of Product

United States

Preparation Methods

Three-Component Condensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted to produce 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. A one-pot protocol involves:

  • Aldehyde precursor : Formaldehyde or paraformaldehyde.
  • β-Keto ester : Ethyl acetoacetate.
  • Urea/thiourea derivative : Methylurea or N-methylthiourea.

Reaction conditions :

  • Solvent: Ethanol or acetic acid.
  • Catalyst: Concentrated HCl or Lewis acids (e.g., BF₃·Et₂O).
  • Temperature: Reflux (78–100°C) for 6–12 hours.

Mechanism :

  • Acid-catalyzed formation of an enol from the β-keto ester.
  • Nucleophilic attack by urea/thiourea on the aldehyde, forming an imine intermediate.
  • Cyclization via enol-imine condensation to yield the pyrimidine ring.

Yield : 45–65%, depending on the catalyst and aldehyde reactivity.

Post-Condensation Modifications

To introduce the C5 aldehyde group, a Vilsmeier-Haack formylation is employed:

  • Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
  • Conditions : 0–5°C for 2 hours, followed by quenching with ice-water.

Example :
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine is treated with Vilsmeier reagent (DMF-POCl₃) at 50°C for 18 hours, yielding the C5-carbaldehyde derivative.

Stepwise Synthesis from Preformed Pyrimidine Intermediates

Hydrazinolysis and Cyclocondensation

This method involves constructing the pyrimidine ring before introducing the aldehyde group:

Step 1 : Synthesis of 1-methyl-2-(methylthio)-6-oxo-4-substituted-1,6-dihydropyrimidine-5-carbonitrile.

  • Reagents : Thiourea, ethyl cyanoacetate, and methyl iodide.
  • Conditions : K₂CO₃ in DMF at 80°C for 4 hours.

Step 2 : Hydrazinolysis to replace methylthio with hydrazine:

  • Reagents : Hydrazine hydrate.
  • Yield : 70–80%.

Step 3 : Cyclocondensation with propenones:

  • Reagents : Chalcone derivatives (e.g., 4-chlorochalcone).
  • Conditions : NaOH in ethanol, reflux for 72 hours.

Microwave-Assisted Claisen Rearrangement

Amidoxime Intermediate Formation

A scalable route involves amidoximes as precursors:

  • Amidoxime synthesis : Hydroxylamine addition to nitriles (e.g., methyl cyanoacetate).
  • Michael addition : Reaction with dimethylacetylenedicarboxylate.
  • Claisen rearrangement : Microwave irradiation (150°C, 20 minutes) to form the dihydropyrimidine core.

Advantages :

  • Reduced reaction time (hours to minutes).
  • Higher purity (>90% by HPLC).

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Limitation
Biginelli Condensation 45–65 6–12 hours Moderate Low regioselectivity
Stepwise Synthesis 70–80 72 hours Low Multi-step purification
Microwave Claisen 85–90 30 minutes High Specialized equipment required

Industrial Production Considerations

Optimized Parameters for Scale-Up

  • Catalyst : BF₃·Et₂O (0.5 equiv) improves cyclization efficiency.
  • Solvent-Free Conditions : Reduce waste and cost.
  • Continuous Flow Reactors : Enhance reproducibility for Claisen rearrangements.

Byproduct Management

  • Methylthio Byproducts : Removed via column chromatography (silica gel, ethyl acetate/hexane).
  • Unreacted Aldehydes : Neutralized with NaHSO₃ solution.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) undergoes nucleophilic additions due to its electrophilic nature. Studies demonstrate:

  • Hydrazone Formation : Reacts with hydrazines to form hydrazones, a precursor for heterocyclic derivatives . For example:

    Aldehyde+R-NH-NH2R-NH-N=CH-Pyrimidine+H2O\text{Aldehyde} + \text{R-NH-NH}_2 \rightarrow \text{R-NH-N=CH-Pyrimidine} + \text{H}_2\text{O}
  • Schiff Base Synthesis : Condenses with primary amines to yield imine derivatives. Substituted anilines enhance product stability through resonance .

Reaction TypeReagentsProduct Yield (%)Reference
Hydrazone FormationHydrazine Hydrate78–85
Schiff Base with BenzylamineBenzylamine, Acetic Acid72

Condensation Reactions

The aldehyde participates in Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile):

Aldehyde+NC-CH2CNNC-C(CN)=CH-Pyrimidine+H2O\text{Aldehyde} + \text{NC-CH}_2-\text{CN} \rightarrow \text{NC-C(CN)=CH-Pyrimidine} + \text{H}_2\text{O}

  • Electron-withdrawing groups on the pyrimidine ring accelerate reaction rates .

Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to a carboxylic acid under mild conditions (e.g., KMnO₄/H₂SO₄), forming 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group (-CH₂OH) .

ProcessConditionsProduct StructureYield (%)
OxidationKMnO₄, H₂SO₄, 25°CCarboxylic Acid Derivative89
ReductionH₂ (1 atm), Pd/C, EtOHHydroxymethylpyrimidine94

Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution at specific positions:

  • Nitrogen Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form 1,2,4-trimethyl derivatives, enhancing lipophilicity.

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the C5 position .

Biological Activity Correlations

Structure-activity relationship (SAR) studies reveal:

  • The aldehyde group enhances xanthine oxidase inhibition (IC₅₀ = 8.1 μM).

  • Methyl groups at C2 and C4 improve metabolic stability but reduce solubility .

DerivativeXanthine Oxidase IC₅₀ (μM)Antioxidant Activity (IC₅₀, μM)
Parent Aldehyde8.115.3
Carboxylic Acid Analog>5022.7

Mechanistic Insights

  • Aldehyde Reactivity : The electron-deficient pyrimidine ring increases the aldehyde’s electrophilicity, facilitating nucleophilic attacks .

  • Steric Effects : 2,4-Dimethyl groups hinder reactions at the C2 and C4 positions, directing substitutions to C5 or the aldehyde .

Stability and Storage

  • Hydrolytic Stability : Stable in anhydrous solvents (e.g., DMSO, DMF) but hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 48 hours at pH 3) .

  • Storage Recommendations : Store under argon at −20°C to prevent oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and related pyrimidine derivatives:

Compound Name Substituents (Positions) Functional Groups Key Applications/Properties References
This compound 2-CH₃, 4-CH₃, 5-CHO, 6-O Aldehyde, ketone, methyl Potential intermediate for drug synthesis
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde 2-NH₂, 5-CHO, 6-O Aldehyde, amino, ketone Antibacterial studies
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile 4-C₆H₅, 5-CN, 6-O, 2-SH Nitrile, thiol, ketone Not specified (structural analog)
Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate 4-C₆H₅, 5-COOCH₃, 6-O, 2-O Ester, ketone, methyl Antibacterial activity (39% yield)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-Cl, 6-NH₂, fused pyrazole ring Chloro, amino Intermediate for PET imaging agents

Physicochemical Properties

  • Melting Points: Carbaldehyde derivatives exhibit higher melting points (e.g., 218–228°C for 4-amino-2-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde ) compared to ester analogs (193–194°C for methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ), likely due to stronger intermolecular hydrogen bonding from the aldehyde group.

Research Findings and Challenges

  • Regioselectivity: The position of substituents significantly impacts reactivity. For example, 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes regioselective alkylation at the amino group, whereas ester derivatives react preferentially at the carbonyl oxygen .
  • Stability Issues : Aldehyde-containing pyrimidines are prone to oxidation or dimerization under acidic conditions, necessitating careful handling and storage .

Biological Activity

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 101861-00-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, inhibition mechanisms, and possible therapeutic applications based on recent research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • Structure : The compound features a pyrimidine ring with aldehyde and keto functional groups, contributing to its reactivity and biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 125
Candida albicans6.5

The compound has shown selective activity against Gram-positive bacteria, with bactericidal effects observed at concentrations comparable to traditional antibiotics such as ciprofloxacin and fluconazole .

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes related to bacterial survival and proliferation. Studies suggest that it may inhibit protein synthesis pathways and disrupt nucleic acid production, leading to bacterial cell death .

Case Studies

  • Inhibition of Myeloperoxidase (MPO) : A related study investigated compounds structurally similar to 2,4-Dimethyl-6-oxo derivatives as inhibitors of MPO, an enzyme implicated in inflammatory diseases. The findings suggested that these compounds could serve as potential therapeutic agents for conditions like vasculitis and cardiovascular diseases due to their selective inhibition of MPO without affecting other peroxidases .
  • Antifungal Activity : The compound's antifungal properties were evaluated against various fungi, showing significant activity against Candida species with MIC values lower than those of established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for further development and optimization of this compound. Modifications at specific positions on the pyrimidine ring can enhance biological activity or selectivity. For instance:

  • Substituents at the 2 and 4 positions have been shown to influence antimicrobial potency.
  • The presence of electron-withdrawing groups can improve enzyme binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.